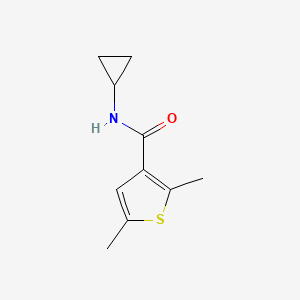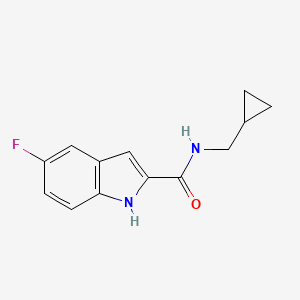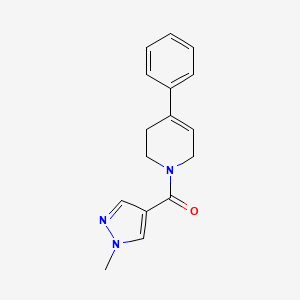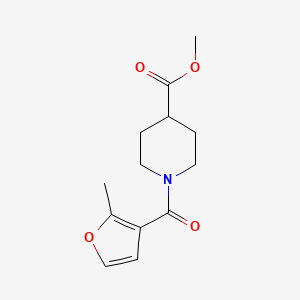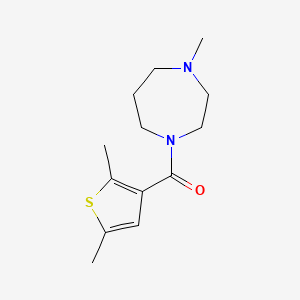
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMMDA, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has been shown to have various biochemical and physiological effects on the body. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
作用機序
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is believed to exert its effects on the body by binding to the serotonin receptor in the brain. This receptor plays a crucial role in regulating mood, anxiety, and other physiological functions. By binding to this receptor, this compound can modulate its activity and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in the body.
実験室実験の利点と制限
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has various advantages and limitations when used in lab experiments. Its potent psychoactive effects make it an excellent candidate for investigating the role of the serotonin receptor in the brain. However, its potential for abuse and toxicity limits its use in human studies. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on (2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is investigating its potential as a therapeutic agent for various psychiatric disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the brain and body. Finally, the development of safer and more efficient synthesis methods for this compound could enable its use in human studies.
Conclusion:
In conclusion, this compound is a potent psychoactive substance that has various biochemical and physiological effects on the body. Its synthesis and mechanism of action are still being studied, and it has potential therapeutic applications for various psychiatric disorders. However, its potential for abuse and toxicity limits its use in human studies. Further research is needed to understand the mechanism of action of this compound and its effects on the brain and body.
合成法
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is synthesized by reacting 2,5-dimethylthiophen-3-ylamine with 4-methyl-1,4-diazepan-1-yl ketone in the presence of a suitable catalyst. This reaction results in the formation of this compound, which can be purified by various methods such as chromatography.
科学的研究の応用
(2,5-Dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, this compound has been used in studies investigating the role of the serotonin receptor in the brain and its potential as a therapeutic target for various psychiatric disorders.
特性
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-12(11(2)17-10)13(16)15-6-4-5-14(3)7-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWJTMPTLCHKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
